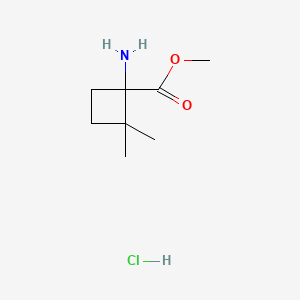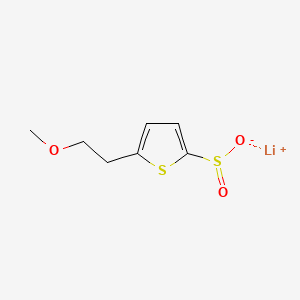
methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride” is a chemical compound . It is also known as "rac-methyl (1R,3S)-1-amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylate hydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO3.ClH/c1-7(2)5(10)4-8(7,9)6(11)12-3;/h5,10H,4,9H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.67 . It is a powder at room temperature .Scientific Research Applications
Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. This compound has also been used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials. This compound has also been used in the synthesis of fluorescent dyes and in the synthesis of fluorescent proteins. This compound has also been used in the synthesis of enzymes and other proteins.
Mechanism of Action
Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride has a variety of mechanisms of action. In the Mitsunobu reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the aryl or alkyl halide. This reaction produces a new carbon-nitrogen bond, which is the product of the reaction. In the Wittig reaction, this compound acts as an acid, protonating the electrophilic carbon atom of the aryl or alkyl halide. This reaction produces a new carbon-carbon bond, which is the product of the reaction. In the Stille reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the aryl or alkyl halide. This reaction produces a new carbon-carbon bond, which is the product of the reaction.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. This compound has also been shown to have anti-cancer properties, and has been used in the treatment of a variety of cancers. This compound has also been shown to have anti-viral and anti-parasitic properties.
Advantages and Limitations for Lab Experiments
Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride has a number of advantages and limitations for laboratory experiments. This compound is a relatively inexpensive compound, making it an attractive choice for laboratory experiments. This compound is also a very stable compound, making it a good choice for long-term experiments. This compound is also relatively easy to synthesize, making it an attractive choice for laboratory experiments. However, this compound is also a relatively toxic compound, and should be handled with care.
Future Directions
Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride has a number of potential future directions. This compound could be used in the synthesis of new drugs and pharmaceuticals, as well as in the synthesis of new polymers and materials. This compound could also be used in the synthesis of new fluorescent dyes and proteins. This compound could also be used in the synthesis of new enzymes and other proteins. This compound could also be used in the development of new therapeutic agents for the treatment of various diseases. This compound could also be used in the development of new diagnostic agents for the diagnosis of various diseases. This compound could also be used in the development of new imaging agents for the imaging of various diseases.
Synthesis Methods
Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride can be synthesized in a variety of ways. The most commonly used synthesis method is the Mitsunobu reaction, which is a palladium-catalyzed reaction. In this reaction, an aryl or alkyl halide is reacted with an amine in the presence of a palladium catalyst and a base, such as sodium hydroxide. This reaction produces this compound as the product. Other methods of synthesis include the Wittig reaction and the Stille reaction.
Safety and Hazards
Properties
IUPAC Name |
methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(2)4-5-8(7,9)6(10)11-3;/h4-5,9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMWXHIWQRENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1(C(=O)OC)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)
![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![7-methyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6610300.png)

![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)

![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)

